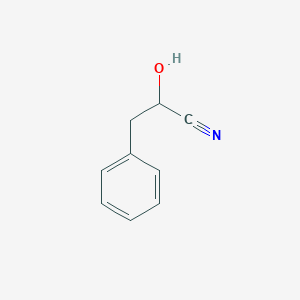

2-Hydroxy-3-phenylpropanenitrile

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2-Hydroxy-3-phenylpropanenitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydrogen cyanide in the presence of a base, followed by hydrolysis to yield the desired product. Another method includes the chemoenzymatic process, where cyanohydrin is reacted with an acetylating agent in the presence of lipase in an organic solvent. This process allows for the stereoselective preparation of both ® and (S) enantiomers .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as lipases, has been explored to enhance the efficiency and selectivity of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydroxy-3-phenylpropanenitrile undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

Oxidation: It can be oxidized to form corresponding carboxylic acids under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

Reduction: Primary amines.

Oxidation: Carboxylic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-Hydroxy-3-phenylpropanenitrile plays a crucial role as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of antidepressants such as fluoxetine (Prozac) and atomoxetine (Strattera). The compound's ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine, underpins its importance in treating mood disorders and attention-deficit hyperactivity disorder (ADHD) .

Biocatalysis

Research has demonstrated that this compound can be biotransformed into various amides using nitrile hydratase from Rhodococcus erythropolis. This biocatalytic process highlights its utility in organic synthesis and pharmaceutical development, allowing for environmentally friendly production methods .

Enzyme-Catalyzed Reactions

The compound serves as a substrate in enzyme-catalyzed reactions, facilitating studies on enzyme kinetics and mechanisms. Its hydroxyl and nitrile groups enhance binding affinity to target proteins, making it valuable for biochemical assays .

Case Study 1: Synthesis of Antidepressants

A notable study focused on the asymmetric reduction of β-ketonitriles highlighted the synthesis of this compound as an enantiomerically pure compound. This process utilized specific biocatalysts to achieve high enantiomeric excess, critical for the efficacy of antidepressant drugs like fluoxetine .

Case Study 2: Biocatalytic Reactions

Another significant advancement involved using this compound as a substrate for enzymatic hydrolysis. The nitrilase activity demonstrated high yields in converting nitriles to their corresponding carboxylic acids, showcasing the compound's versatility in synthetic applications .

Comparison with Related Compounds

| Compound Name | Functional Groups | Key Applications |

|---|---|---|

| This compound | -OH, -CN | Antidepressant synthesis, biocatalysis |

| 3-Hydroxy-3-phenylpropanoic acid | -OH | General organic synthesis |

| 3-Phenylpropanenitrile | -CN | Precursor for various chemical reactions |

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems and metabolic pathways. Its chiral nature allows for specific interactions with enzymes and receptors, enhancing its pharmacological potential.

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-3-phenylpropanenitrile involves its interaction with specific molecular targets. In enzymatic reactions, the compound acts as a substrate for hydroxynitrile lyases, which catalyze the cleavage of the cyanohydrin bond . This reaction is crucial in the biosynthesis of various natural products and pharmaceuticals.

Comparación Con Compuestos Similares

- 3-Hydroxy-2-phenylpropanenitrile

- 2-Hydroxy-2-phenylpropanenitrile

- Phenylacetaldehyde cyanohydrin

Comparison: 2-Hydroxy-3-phenylpropanenitrile is unique due to its specific hydroxyl and nitrile functional groups, which confer distinct reactivity and applications. Compared to 3-Hydroxy-2-phenylpropanenitrile, it has a different positional isomerism, affecting its chemical behavior and biological activity.

Actividad Biológica

2-Hydroxy-3-phenylpropanenitrile (also known as phenylacetaldehyde cyanohydrin) is a compound of significant interest in both synthetic organic chemistry and biological research. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 175.20 g/mol

- CAS Number : 50353-47-4

This compound features a hydroxyl group (-OH) and a nitrile group (-C≡N), which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its role as a substrate for various enzymes, particularly hydroxynitrile lyases. These enzymes catalyze the cleavage of the cyanohydrin bond, facilitating the formation of other biologically relevant compounds. The mechanism can be summarized as follows:

- Enzymatic Reaction : The compound interacts with hydroxynitrile lyases, leading to the production of aldehydes and amines.

- Substrate Specificity : The presence of the hydroxyl and nitrile groups allows for specific interactions with enzyme active sites, influencing reaction rates and product yields .

1. Medicinal Chemistry

This compound serves as a precursor in the synthesis of various pharmaceuticals, including antidepressants like fluoxetine and tomoxetine. Its ability to undergo further transformations makes it valuable in drug development.

2. Enzymatic Studies

The compound is utilized in enzymatic studies to explore the mechanisms underlying enzyme-catalyzed reactions. For instance, it has been shown to participate in biocatalytic processes that enhance product yields through asymmetric transformations .

Case Study 1: Synthesis of Antidepressants

A study highlighted the use of this compound as an intermediate in synthesizing fluoxetine. The reaction conditions were optimized to achieve high enantiomeric excess (ee), demonstrating the compound's utility in producing chiral pharmaceuticals .

Case Study 2: Enzyme Kinetics

Research involving mutant forms of hydroxynitrile lyase revealed insights into the catalytic efficiency of this compound. The study found that certain mutations increased substrate accessibility, leading to improved reaction rates and selectivity for producing desired products .

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Functional Groups | Key Applications |

|---|---|---|

| This compound | -OH, -C≡N | Antidepressant synthesis, enzymatic studies |

| 3-Hydroxy-2-phenylpropanenitrile | -OH, -C≡N | Limited applications due to structural differences |

| Phenylacetaldehyde cyanohydrin | -OH, -C≡N | Similar applications but less studied |

Propiedades

IUPAC Name |

2-hydroxy-3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOUUOYVIYFDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302970 | |

| Record name | 2-hydroxy-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50353-47-4 | |

| Record name | 50353-47-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.